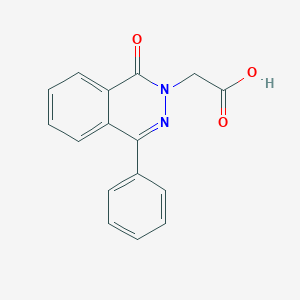

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXUGIHFRFKEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356074 | |

| Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127828-88-0 | |

| Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The phthalazinone core is a privileged scaffold known to impart a wide array of pharmacological activities. This document details the compound's fundamental chemical and physical properties, provides an authoritative, step-by-step synthesis protocol, explores its chemical reactivity, and discusses its primary application as a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Phthalazinone Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery. Among these, the phthalazine and phthalazinone scaffolds have garnered considerable attention due to their broad and potent biological activities.[1][2] Derivatives of this core structure have been reported to possess anticonvulsant, antihypertensive, anti-inflammatory, antimicrobial, and notable antitumor properties.[1][2][3] The structural rigidity of the bicyclic system, combined with its capacity for diverse substitutions at the N-2 and C-4 positions, allows for fine-tuning of its pharmacological profile. This compound serves as a crucial building block, leveraging the established bioactivity of the 4-phenylphthalazinone core while providing a carboxylic acid handle for extensive chemical modification and the generation of compound libraries.

Core Compound Profile: this compound

Structure and Identification

The molecule consists of a phthalazinone ring system, which is a bicyclic heteroaromatic structure. A phenyl group is attached at position 4, and an acetic acid moiety is linked to the nitrogen at position 2.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.

| Property | Value | Source |

| IUPAC Name | 2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid | [4] |

| CAS Number | 127828-88-0 | [5] |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [4] |

| Molecular Weight | 280.28 g/mol | [4] |

| Monoisotopic Mass | 280.08478 Da | [4] |

| XlogP | 2.5 (Predicted) | [4] |

| Appearance | Expected to be a solid at room temperature. | Inferred from similar structures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. | Inferred from structure. |

| SMILES | O=C(O)CN(N=C(C1=CC=CC=C1)C2=C3C=CC=C2)C3=O | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. This involves the initial formation of the core 4-phenylphthalazinone ring, followed by N-alkylation to introduce the acetic acid side chain.

Synthetic Workflow

The chosen synthetic strategy is reliable and employs common laboratory reagents. The first step is a cyclocondensation reaction, and the second is a nucleophilic substitution followed by saponification.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of phthalazinone derivatives.[1][6][7]

Step 1: Synthesis of 4-phenylphthalazin-1(2H)-one

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-benzoylbenzoic acid (10 mmol, 1.0 eq) and absolute ethanol (100 mL). Stir the mixture to achieve partial dissolution.

-

Reaction: Add hydrazine hydrate (20 mmol, 2.0 eq) to the suspension. The addition is exothermic and should be done carefully.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Rationale: Refluxing in ethanol provides the necessary activation energy for the condensation reaction between the ketone of the aroylbenzoic acid and one nitrogen of hydrazine, followed by intramolecular cyclization with the carboxylic acid to form the stable six-membered heterocyclic ring.[8]

-

-

Isolation: After completion, cool the mixture to room temperature and then in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product is typically of high purity but can be recrystallized from ethanol or dimethylformamide (DMF)/water if needed.[7]

Step 2: Synthesis of this compound

-

Reagents & Setup: In a 100 mL round-bottom flask, suspend 4-phenylphthalazin-1(2H)-one (5 mmol, 1.0 eq) and anhydrous potassium carbonate (10 mmol, 2.0 eq) in dry DMF (30 mL).

-

Rationale: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate is a mild base used to deprotonate the N-H of the phthalazinone, forming a nucleophilic anion.

-

-

Alkylation: Add ethyl chloroacetate (6 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature. After the addition, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

-

Hydrolysis (Saponification): Once the alkylation is complete, cool the reaction mixture. Add a 10% aqueous sodium hydroxide solution (20 mL) directly to the flask. Heat the mixture to reflux for 2-3 hours to hydrolyze the ethyl ester.[7]

-

Rationale: Base-catalyzed hydrolysis (saponification) is a robust method to convert the intermediate ester to the desired carboxylic acid salt.

-

-

Acidification & Isolation: Cool the alkaline solution to room temperature and pour it into 100 mL of cold water. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent like ethanol/water can be performed for further purification.

Characterization

To confirm the identity and purity of the final product, the following analytical data should be acquired:

-

¹H NMR: Expect signals for the aromatic protons (multiplets, ~7.2-8.5 ppm) and a characteristic singlet for the methylene (-CH₂-) protons of the acetic acid group (~4.8-5.0 ppm).[9] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

IR Spectroscopy: Look for characteristic absorption bands for the amide C=O stretch (~1660-1680 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.[7][8]

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's mass (m/z = 281.09 for [M+H]⁺) should be observed.[4]

Chemical Reactivity and Derivatization

Key Reactive Centers

The primary site of reactivity for this compound is the carboxylic acid functional group. This group is a versatile handle for a wide range of chemical transformations, making the molecule an ideal scaffold for building compound libraries. The amide bond within the phthalazinone ring is generally stable under most conditions.

Caption: Highlighting the carboxylic acid as the key reactive center.

Derivatization for Drug Discovery

The carboxylic acid can be readily converted into amides, esters, and other derivatives. Amide coupling is a particularly common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Example Protocol: Amide Synthesis

-

Activation: Dissolve this compound (1 mmol) in a suitable solvent like DCM or DMF. Add a peptide coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq). Stir for 20-30 minutes at 0 °C.

-

Rationale: Coupling reagents like EDC/HOBt activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine without requiring harsh conditions.[10]

-

-

Coupling: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup & Purification: Perform a standard aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or recrystallization. This methodology allows for the synthesis of a large library of amide derivatives for biological screening.[9]

Applications in Research and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient, its role as a synthetic intermediate is paramount. The derivatives synthesized from this acid are investigated for a multitude of therapeutic targets. The broad biological profile of the phthalazinone class suggests that libraries derived from this compound could yield hits for:

-

Anticancer Agents: Many phthalazinone derivatives show cytotoxic activity against various cancer cell lines.[2][7]

-

Anti-inflammatory Drugs: The scaffold has been linked to anti-inflammatory properties.[1]

-

Antimicrobial Agents: Studies have shown that certain phthalazinone derivatives exhibit antibacterial and antifungal activity.[8][11]

Therefore, this compound is a high-value starting material for research programs focused on discovering new drugs in these and other therapeutic areas.

Conclusion

This compound is a well-defined chemical entity built upon the biologically significant phthalazinone scaffold. Its synthesis is straightforward and scalable, proceeding from readily available starting materials. The true value of this compound lies in the versatility of its carboxylic acid functional group, which serves as a robust anchor point for chemical derivatization. This enables its use as a core building block in medicinal chemistry for the systematic exploration of structure-activity relationships and the discovery of novel, potent therapeutic agents.

References

-

El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. Available from: [Link]

-

Usha, M. K., et al. (2014). 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

ResearchGate. Examples of some 4-substituted 2H-phthalazinones. Available from: [Link]

-

El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. Available from: [Link]

-

Unknown Author. Phthalazinone. Available from: [Link]

-

PubChem. (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. Available from: [Link]

-

Ammar, Y. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. Available from: [Link]

-

Fatahala, S. S., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. Available from: [Link]

-

Mantu, D., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available from: [Link]

-

Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research. Available from: [Link]

-

ResearchGate. (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Available from: [Link]

-

ResearchGate. New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on α1-receptors. Available from: [Link]

-

ResearchGate. (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid (C16H12N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 127828-88-0|2-(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. longdom.org [longdom.org]

- 7. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 8. jpsbr.org [jpsbr.org]

- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Trajectory: A Technical Guide to the Putative Mechanism of Action of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid as a PAK1 Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a synthetic compound featuring the phthalazinone core, a scaffold renowned for its diverse pharmacological activities. While the specific mechanism of action for this particular molecule remains to be definitively elucidated, its structural characteristics, coupled with the established bioactivity of related phthalazinone derivatives as potent kinase inhibitors, form the basis of a compelling scientific hypothesis: This compound is a putative inhibitor of p21-activated kinase 1 (PAK1). This in-depth technical guide will deconstruct this hypothesis, providing a comprehensive overview of the PAK1 signaling pathway and a rigorous, field-proven experimental framework to systematically investigate and validate this proposed mechanism of action.

Introduction: The Phthalazinone Scaffold and the Rationale for Kinase Inhibition

The phthalazinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory therapies.[1][2] Notably, various phthalazinone derivatives have been successfully developed as inhibitors of critical signaling proteins, particularly protein kinases.[3][4][5] These enzymes play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The structure of this compound, with its aromatic and acetic acid moieties, presents a compelling candidate for interaction with the ATP-binding pocket of a kinase. The phenyl group can engage in hydrophobic and pi-stacking interactions, while the acetic acid group could form hydrogen bonds, key features for kinase inhibitor binding. Given the precedent set by other phthalazinone-based kinase inhibitors, we hypothesize that this compound targets a key kinase involved in oncogenic signaling. Among the numerous kinases implicated in cancer, p21-activated kinase 1 (PAK1) emerges as a prime candidate due to its central role in cell proliferation, survival, and motility.[6][7]

The Proposed Target: p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that functions as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[8] It is a central node in a complex network of signaling pathways that govern fundamental cellular activities.

PAK1 Signaling Pathways

Upon activation by Rac1/Cdc42, PAK1 undergoes a conformational change and autophosphorylation, leading to its activation. Activated PAK1 then phosphorylates a multitude of downstream substrates, influencing several key cellular processes:

-

Cytoskeletal Dynamics and Cell Motility: PAK1 regulates the actin cytoskeleton through the phosphorylation of substrates like LIM kinase (LIMK) and filamin A, promoting cell migration and invasion.[9]

-

Cell Proliferation and Survival: PAK1 promotes cell cycle progression and inhibits apoptosis by activating pro-survival pathways such as the Raf-MEK-ERK and PI3K-Akt signaling cascades.[4][7] It can also directly phosphorylate and inactivate the pro-apoptotic protein BAD.

-

Gene Expression: PAK1 can translocate to the nucleus and phosphorylate transcription factors, thereby modulating the expression of genes involved in cell growth and survival.[7]

The aberrant activation of PAK1 is a common feature in many cancers, where it contributes to tumor growth, metastasis, and resistance to therapy.[6][8] Therefore, the inhibition of PAK1 represents a promising therapeutic strategy.

Caption: Workflow for the in vitro kinase assay to determine the IC50 value.

Tier 2: Cellular Target Engagement and Downstream Signaling

Following biochemical confirmation, it is crucial to verify that the compound can penetrate the cell membrane and inhibit PAK1 activity within a cellular context.

Experimental Protocol: Western Blot Analysis of PAK1 Signaling

-

Objective: To assess the effect of this compound on the phosphorylation of PAK1 and its downstream substrates in a relevant cancer cell line (e.g., a line with known PAK1 overexpression or activation).

-

Materials:

-

Cancer cell line (e.g., breast or pancreatic cancer cells).

-

Cell culture media and supplements.

-

This compound.

-

Lysis buffer.

-

Primary antibodies against:

-

Phospho-PAK1 (autophosphorylation site, e.g., Thr423)

-

Total PAK1

-

Phospho-LIMK

-

Total LIMK

-

Phospho-ERK

-

Total ERK

-

GAPDH (loading control)

-

-

Secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture the cancer cells to approximately 80% confluency.

-

Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Tier 3: Functional Cellular Assays

The final tier of validation involves assessing the impact of the compound on cellular phenotypes known to be regulated by PAK1.

Experimental Protocol: Cell Migration and Proliferation Assays

-

Objective: To determine if inhibition of PAK1 by this compound translates into a functional effect on cancer cell migration and proliferation.

-

Cell Migration (Wound Healing Assay):

-

Grow a confluent monolayer of cancer cells.

-

Create a "scratch" or wound in the monolayer with a pipette tip.

-

Treat the cells with the test compound or vehicle control.

-

Image the wound at different time points (e.g., 0, 12, and 24 hours).

-

Measure the rate of wound closure to assess cell migration.

-

-

Cell Proliferation (MTT or CyQuant Assay):

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a period of 48-72 hours.

-

Add the proliferation reagent (e.g., MTT) and measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

This technical guide outlines a robust and logical framework for investigating the mechanism of action of this compound. The central hypothesis, that it functions as a PAK1 inhibitor, is grounded in the established pharmacology of the phthalazinone scaffold. The proposed experimental plan, progressing from direct biochemical assays to cellular and functional readouts, provides a comprehensive strategy for validating this hypothesis.

Successful validation of this compound as a PAK1 inhibitor would position it as a promising lead compound for further preclinical and clinical development as a targeted cancer therapeutic. Future studies would involve kinase selectivity profiling against a broader panel of kinases to assess its specificity, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and pharmacodynamic analyses. The insights gained from the rigorous execution of the protocols detailed herein will be instrumental in advancing our understanding of this compound's therapeutic potential.

References

-

New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. Mini Rev Med Chem. 2018;18(20):1759-1774. [Link]

-

Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Eur J Med Chem. 2024;279:116877. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. 2019;24(17):3134. [Link]

-

Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Eur J Med Chem. 2015;89:517-535. [Link]

-

Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. J Med Chem. 2011;54(1):312-319. [Link]

-

Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proc Natl Acad Sci U S A. 2011;108(17):7177-7182. [Link]

-

PAK1 - Wikipedia. [Link]

-

Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clin Cancer Res. 2012;18(10):2743-2749. [Link]

-

Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. [Link]

-

Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents Med Chem. 2020;20(18):2228-2245. [Link]

-

PAK1 AS A THERAPEUTIC TARGET. Expert Opin Ther Targets. 2010;14(5):547-564. [Link]

-

Synthesis, biological, anti-inflammatory activities and quantum chemical calculation of some [4-(2, 4, 6-trimethylphenyl)-1(2H)-oxo-phthalazin-2yl] acetic acid hydrazide derivatives. ResearchGate. [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. J Iran Chem Soc. 2023;20:2533–2555. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. 2020;25(18):4247. [Link]

-

Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Adv. 2015;5:90036-90044. [Link]

-

Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Arch Pharm Res. 2013;36(6):671-683. [Link]

-

Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorg Chem. 2018;77:443-456. [Link]

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Eur J Med Chem. 2021;223:113644. [Link]

-

Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. J Med Chem. 2008;51(19):5897-5900. [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013;56(5):2059-2073. [Link]

-

Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. J Med Chem. 2008;51(18):5663-5679. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. 2022;27(19):6619. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. J Med Chem. 2024;67(19):16049-16073. [Link]

Sources

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Phthalazinone Scaffold: A Technical Guide to Synthesis and Therapeutic Innovation

Introduction: The Enduring Relevance of the Phthalazinone Core in Modern Drug Discovery

The phthalazinone motif, a bicyclic heteroaromatic system, stands as a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with a multitude of biological targets. This has led to the discovery and development of a diverse array of therapeutic agents spanning various disease areas, from oncology to cardiovascular and inflammatory disorders.[1][2] The clinical success of drugs such as the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib for the treatment of various cancers has cemented the importance of the phthalazinone core and continues to inspire the exploration of novel derivatives.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel phthalazinone derivatives. We will delve into the foundational synthetic strategies, explore modern methodologies that offer enhanced efficiency and sustainability, and examine the mechanistic underpinnings of their therapeutic effects, with a particular focus on PARP inhibition.

I. Strategic Synthesis of the Phthalazinone Nucleus: From Classical Foundations to Modern Innovations

The construction of the phthalazinone core is a well-established area of organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.

The Cornerstone of Phthalazinone Synthesis: Cyclocondensation Reactions

The most traditional and widely employed method for the synthesis of the phthalazinone nucleus involves the cyclocondensation of a hydrazine derivative with a suitable ortho-disubstituted benzene precursor.

A foundational and versatile route to 4-substituted phthalazinones is the reaction of 2-acylbenzoic acids with hydrazine.[4][5][6] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable phthalazinone ring.[5][6] The elegance of this method lies in its directness and the ability to introduce a substituent at the 4-position via the choice of the starting 2-acylbenzoic acid.

Experimental Protocol: Synthesis of a 4-Substituted Phthalazin-1(2H)-one from a 2-Acylbenzoic Acid [5][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylbenzoic acid (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq.) to the solution. The reaction can be performed at room temperature or heated to reflux to drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The phthalazinone product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted hydrazine, and dry under vacuum.

-

Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Another classical and economical approach utilizes the reaction of phthalic anhydride with hydrazine.[4][8][9] This method is particularly useful for the synthesis of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a key intermediate that can be further functionalized.[5]

Experimental Protocol: Synthesis of Phthalhydrazide from Phthalic Anhydride [5]

-

Reactant Mixture: In a round-bottom flask, prepare a mixture of phthalic anhydride (1.0 eq.) and hydrazine hydrate (1.0-1.2 eq.) in glacial acetic acid.

-

Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.

-

Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The phthalhydrazide product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with ethanol to remove residual acetic acid and unreacted starting materials, and dry the solid product.

Expanding the Synthetic Toolkit: Multicomponent Reactions (MCRs)

In the quest for more efficient and atom-economical synthetic strategies, multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of complex molecular architectures in a single step.[10] Several MCRs have been developed for the synthesis of highly substituted phthalazinone derivatives.[11][12][13] These reactions often involve the condensation of a hydrazine, an aldehyde or ketone, and a suitable dicarbonyl compound or its equivalent.[11][12][13]

The key advantage of MCRs lies in their ability to generate molecular diversity from simple, readily available starting materials in a convergent and environmentally friendly manner.[10]

Conceptual Workflow for a Three-Component Phthalazinone Synthesis

Caption: A generalized workflow for the multicomponent synthesis of phthalazinones.

II. Phthalazinones as Targeted Therapeutics: The PARP Inhibitor Paradigm

The therapeutic potential of phthalazinone derivatives is perhaps best exemplified by their role as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes.[3][14][15] PARP1, in particular, is a key player in the cellular response to DNA damage, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][14][16]

The Mechanism of Action: Synthetic Lethality in Cancer Therapy

In normal, healthy cells, DNA damage is a constant threat that is efficiently repaired by a network of pathways. When SSBs occur, PARP1 is recruited to the site of damage and, upon activation, catalyzes the formation of poly(ADP-ribose) chains on itself and other nuclear proteins.[16] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to mend the break.[16]

However, in cancer cells that harbor mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised.[15][17] These cells become heavily reliant on the PARP-mediated SSB repair pathway for survival.

The inhibition of PARP by phthalazinone-based drugs like Olaparib creates a state of "synthetic lethality".[4][17] When PARP is inhibited, SSBs are not efficiently repaired and can accumulate.[16] During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[15][16] In HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death (apoptosis).[15][16][17] Normal cells, with their intact HR pathway, are better able to tolerate PARP inhibition as they can still effectively repair the resulting DSBs.[16]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: A representative synthetic workflow for the PARP inhibitor Olaparib.

III. Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective phthalazinone-based inhibitors is guided by a deep understanding of their structure-activity relationships (SAR). For PARP inhibitors, key structural features have been identified that are crucial for high-affinity binding to the enzyme's active site.

| Structural Moiety | Contribution to Activity | Rationale |

| Phthalazinone Core | Essential for binding | Forms key hydrogen bond interactions with the nicotinamide binding pocket of PARP. |

| 4-Substituent | Modulates potency and selectivity | Can be modified to optimize interactions with the enzyme and improve pharmacokinetic properties. |

| Side Chain at N-2 | Influences solubility and cell permeability | Often contains a basic nitrogen atom to enhance aqueous solubility and cellular uptake. |

The future of phthalazinone-based drug discovery lies in the exploration of novel derivatives with improved pharmacological profiles, including enhanced potency, greater selectivity, and the ability to overcome mechanisms of drug resistance. The application of computational modeling and structure-based drug design will continue to play a pivotal role in the rational design of next-generation phthalazinone therapeutics. Furthermore, the investigation of phthalazinone derivatives targeting other enzymes and receptors remains a fertile ground for the discovery of new medicines for a wide range of diseases.

Conclusion

The phthalazinone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. Its rich synthetic chemistry, coupled with a deep understanding of its interactions with biological targets, has led to significant advances in medicine, particularly in the field of oncology. As our understanding of disease biology continues to evolve, the rational design and synthesis of new phthalazinone derivatives will undoubtedly lead to the development of the next generation of innovative and life-saving drugs.

References

-

Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913-917. [Link]

-

del Rivero, J., & Kohn, E. C. (2017). PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Oncology (Williston Park, N.Y.), 31(4), 265–273. [Link]

-

Gottipati, P., et al. (2010). Poly(ADP-ribose) polymerase is dispensable for repairing physiologically relevant baseless sites in DNA. Nucleic acids research, 38(2), 441–450. [Link]

-

Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 90, 567–581. [Link]

-

Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

-

Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9035-9039. [Link]

-

Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

-

Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

-

bu.edu.eg. Phthalazinone. [Link]

-

Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

- Google Patents. (2016).

-

Kumar, A., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. ACS Omega, 6(5), 3845-3857. [Link]

-

Fekri, L. Z., Mahmoodi, N. O., Yahyazadeh, A., & Nikpassand, M. (2012). Multicomponent synthesis of pyridazinones and phthalazinones. Monatshefte für Chemie-Chemical Monthly, 143(7), 1085-1088. [Link]

-

Jones, A. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 864-871. [Link]

-

Wang, X., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 307-314. [Link]

-

Johannes, J. W., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1497-1510. [Link]

-

Teran, C., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

-

Wikipedia. (2024). Olaparib. [Link]

-

Mohamed, M. S., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-15. [Link]

-

Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

-

ResearchGate. (n.d.). Schematic representation of the effects of PARP inhibition on cancer... [Image]. [Link]

-

Liu, Y. F., Li, C., & Yang, G. P. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry, 26(27), e202300452. [Link]

-

ResearchGate. (n.d.). Multicomponent synthesis of pyridazinones and phthalazinones. [Table]. [Link]

-

Wikipedia. (2024). PARP inhibitor. [Link]

Sources

- 1. Synthetic method of olaparib - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bu.edu.eg [bu.edu.eg]

- 9. longdom.org [longdom.org]

- 10. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncoscience.us [oncoscience.us]

- 16. researchgate.net [researchgate.net]

- 17. PARP inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)—for the characterization of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. Phthalazinone derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Accurate structural elucidation using modern spectroscopic methods is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of new chemical entities.

This document is structured to provide not only the spectral data but also the underlying scientific rationale for peak assignments and the experimental workflows required to obtain high-quality data. While direct experimental spectra for the title compound are not widely published, this guide synthesizes predicted data and draws on established spectral data from closely related analogues, such as 4-benzyl-phthalazinone derivatives, to provide a robust and scientifically grounded interpretation.[3][4]

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound (C₁₆H₁₂N₂O₃) consists of a tricyclic phthalazinone core, a phenyl group at position 4, and an acetic acid moiety attached to the nitrogen at position 2. Each unique proton and carbon atom in this structure will produce a distinct signal in the NMR spectra, while mass spectrometry will confirm its overall mass and fragmentation.

Caption: Molecular structure of the title compound.

A typical analytical workflow for structural confirmation follows a logical progression from mass determination to detailed structural mapping.

Caption: Logical workflow for spectroscopic analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The expected spectrum for this compound would be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

Based on the structure and data from analogous compounds[3], the following signals are anticipated:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (δ 10.0–13.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Phthalazinone Aromatic Protons (4H): The four protons on the fused benzene ring of the phthalazinone core will appear as a complex multiplet system in the aromatic region (δ 7.7–8.5 ppm). The proton adjacent to the carbonyl group (at C8) is expected to be the most deshielded and appear furthest downfield.

-

Phenyl Group Protons (5H): The five protons of the C4-phenyl substituent will also produce signals in the aromatic region, likely between δ 7.2–7.8 ppm.

-

Methylene Protons (-CH₂-): The two protons of the acetic acid's methylene group are adjacent to a nitrogen atom and will appear as a sharp singlet, typically in the range of δ 4.8–5.2 ppm.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | Acidic proton, subject to exchange and H-bonding. |

| ~8.3 - 8.5 | Multiplet | 1H | Ar-H (Phthalazinone) | Proton peri to the carbonyl group (C=O), strongly deshielded. |

| ~7.7 - 8.0 | Multiplet | 3H | Ar-H (Phthalazinone) | Remaining three protons of the phthalazinone aromatic ring. |

| ~7.2 - 7.8 | Multiplet | 5H | Ar-H (Phenyl) | Protons of the C4-phenyl ring. |

| ~4.9 - 5.1 | Singlet | 2H | N-CH₂-COOH | Methylene protons adjacent to the phthalazinone nitrogen. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line.

The expected ¹³C NMR spectrum will feature signals corresponding to the two carbonyl carbons, the twelve aromatic carbons, and the single methylene carbon.

-

Carbonyl Carbons (-C=O): Two distinct signals are expected in the highly deshielded region (δ 160–175 ppm). The carboxylic acid carbonyl (~170 ppm) and the phthalazinone lactam carbonyl (~160 ppm) will have characteristic shifts.

-

Aromatic Carbons (Ar-C): A series of signals between δ 120–145 ppm will correspond to the various carbons of the fused benzene ring and the phenyl substituent. Quaternary carbons (those without attached protons) will typically have weaker signals.

-

Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid group is expected around δ 45–55 ppm.

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.0 | C OOH | Carbonyl carbon of the carboxylic acid group. |

| ~159.5 | N-C =O | Lactam carbonyl carbon of the phthalazinone ring.[4] |

| ~125.0 - 145.0 | Ar-C | 12 distinct signals for the aromatic carbons of both rings. |

| ~50.0 | N-C H₂- | Methylene carbon adjacent to nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

For this compound, the monoisotopic mass is 280.08478 Da.[5] Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), different adducts can be observed.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Ionization Mode | Calculated m/z |

| [M+H]⁺ | Positive | 281.09206 |

| [M+Na]⁺ | Positive | 303.07400 |

| [M-H]⁻ | Negative | 279.07750 |

| [M+HCOO]⁻ | Negative | 325.08298 |

| Data sourced from PubChem CID 819382.[5] |

The presence of the [M+H]⁺ peak at m/z 281.09206 in a positive-ion mode HRMS spectrum would serve as strong evidence for the successful synthesis of the target compound.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

A. NMR Spectroscopy Protocol (¹H & ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher.[3]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as an internal reference. Integrate the ¹H NMR signals.

B. High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled to an Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

-

Method:

-

Inject a small volume (1-5 µL) of the sample solution.

-

Ionize the sample using an Electrospray Ionization (ESI) source in both positive and negative modes.

-

Acquire full-scan mass spectra over a relevant m/z range (e.g., 100-500 Da) at a high resolving power (e.g., >70,000).[6]

-

-

Data Analysis: Extract the accurate masses for the observed ions. Use software to calculate the elemental composition corresponding to the measured m/z values and compare them to the theoretical values for the expected adducts (e.g., [M+H]⁺, [M-H]⁻). A mass accuracy of <5 ppm is required for confident identification.[6]

References

-

El-Sayed, W. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). Available at: [Link]

-

Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. Journal of Chemical Research. Available at: [Link]

-

Abdel-rahman, H. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (NIH). Available at: [Link]

-

PubChem. (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, D., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry. Available at: [Link]

-

Human Metabolome Database. Acetic acid ¹H NMR Spectrum. Available at: [Link]

-

Human Metabolome Database. Acetic acid ¹³C NMR Spectrum. Available at: [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

-

Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data - ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Wiley Science Solutions. (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - ¹³C NMR. SpectraBase. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data - ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Maccallini, C., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]

-

ResearchGate. (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Available at: [Link]

-

El-Gendy, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal. Available at: [Link]

-

Pürstinger, G., et al. (1990). [Synthesis and pharmacologic testing of 1-oxo-pyridazine and 1-oxo-phthalazine-2-acetic acid derivatives]. Pharmazie. Available at: [Link]

Sources

- 1. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid (C16H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Solubility and stability of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

An In-Depth Technical Guide to the Solubility and Stability of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Executive Summary

The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of this compound (CAS No. 127828-88-0), a representative phthalazinone derivative. For drug development professionals, researchers, and scientists, this document offers not just protocols, but the strategic rationale behind them. We will navigate the process from in silico predictions to rigorous experimental determination of aqueous solubility and conclude with the development of a stability-indicating method under forced degradation conditions, all grounded in the authoritative standards of the International Council for Harmonisation (ICH).

Foundational Characterization: Identity and In Silico Assessment

Before embarking on any experimental work, a foundational understanding of the target molecule is paramount. This initial phase leverages computational tools to predict key properties, which in turn informs the design of subsequent laboratory studies.

Molecular Identity

-

Chemical Name: this compound

-

CAS Number: 127828-88-0[1]

-

Molecular Formula: C₁₆H₁₂N₂O₃[2]

-

Molecular Weight: 280.28 g/mol

-

Chemical Structure: (Image generated based on SMILES code)

In Silico Physicochemical Prediction

Modern drug discovery leverages computational chemistry to forecast a compound's behavior, saving significant time and resources.[3] For our target molecule, the presence of a carboxylic acid group suggests that its properties, particularly solubility, will be highly dependent on pH.

Causality Behind the Choice: Predicting properties like pKa and LogP is the first logical step. The pKa will tell us at which pH the molecule transitions from its neutral, likely less soluble form, to its ionized, more soluble form. LogP (the logarithm of the octanol-water partition coefficient) indicates lipophilicity, which influences both solubility and permeability.

Several software platforms can perform these predictions:

-

ACD/Percepta: Offers modules for predicting pKa, LogP, LogD (LogP at a specific pH), and aqueous solubility.[4]

-

ChemDraw: Includes features for predicting key properties like pKa and solubility.[5]

-

Online Tools: Various free web-based tools like those hosted by the Virtual Computational Chemistry Laboratory can provide initial estimates.[6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Experimental Design |

| pKa | ~3.5 - 4.5 | Crucial for Solubility: Indicates the molecule will be predominantly in its neutral, less soluble form in acidic media (pH < pKa) and its ionized, more soluble form in neutral to basic media (pH > pKa). Dictates the pH range for solubility testing. |

| LogP | ~2.5 - 3.0 | Indicates Lipophilicity: A value in this range suggests moderate lipophilicity. The compound is not excessively "greasy," but its aqueous solubility may still be limited, especially in its neutral form. |

| Aqueous Solubility | Low (µg/mL range) | Sets Expectations: The prediction of low intrinsic solubility reinforces the need for precise analytical methods and suggests that formulation strategies (e.g., salt formation) may be necessary for drug development. |

Definitive Solubility Profiling: The Equilibrium Shake-Flask Method

While predictions are invaluable, they must be confirmed by empirical data. The gold-standard for determining equilibrium thermodynamic solubility is the Shake-Flask method.[7][8] This method ensures that the solution has reached a true equilibrium with the solid drug, providing a definitive solubility value under specific conditions.

Rationale for the Shake-Flask Protocol

The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached. The subsequent separation of the solid and the quantification of the dissolved compound yield the solubility value. The choice of conditions is critical; for biopharmaceutical relevance, testing is performed across a physiological pH range (1.2 to 6.8) at 37 °C.[9]

Experimental Protocol: pH-Dependent Equilibrium Solubility

-

Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

-

Addition of Compound: Add an excess amount of this compound to separate vials containing each buffer. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Place the sealed vials in an orbital shaker or tumbling apparatus maintained at 37 ± 1 °C. Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at 37 °C for at least one hour to permit sedimentation of the solid. Carefully withdraw an aliquot of the supernatant. For accuracy, this supernatant must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged to remove any microscopic undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV (as will be developed in Section 3.0).

-

Data Reporting: Express solubility in mg/mL or µg/mL for each pH condition.

Visualization of the Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Template for Reporting Solubility Data

| pH of Medium | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | Result | Result |

| 4.5 | 37 | Result | Result |

| 6.8 | 37 | Result | Result |

Stability Assessment: A Two-Pillar Approach

Evaluating the stability of a drug substance is a regulatory necessity and a scientific imperative. The process is built on two pillars:

-

Forced Degradation (Stress Testing): Intentionally degrading the sample to understand its degradation pathways and to develop an analytical method capable of separating the intact drug from its degradation products.[10][11]

-

Long-Term Stability Studies: Storing the drug under defined conditions (temperature, humidity) for an extended period to determine its shelf-life or retest period, as mandated by ICH guideline Q1A(R2).[12][13][14]

A prerequisite for both is a validated Stability-Indicating Analytical Method (SIAM) , which can accurately measure a decrease in the active ingredient's concentration due to degradation.[15][16]

Development of a Stability-Indicating HPLC-UV Method

For a chromophoric molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.

Causality Behind Method Development: The goal is to find conditions (column, mobile phase, gradient) that can separate the main, intact peak from all potential process impurities and degradation products generated during stress testing. A C18 column is a standard starting point for moderately lipophilic molecules. A gradient elution (changing the mobile phase composition over time) is typically required to elute both early, more polar degradants and the later, more lipophilic parent compound within a reasonable time.

Protocol: HPLC Method Development

-

Column Selection: Start with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

-

-

Wavelength Detection: Analyze a dilute solution of the compound using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λ-max) for sensitive detection.

-

Gradient Optimization: Develop a gradient elution program starting with a high aqueous percentage and increasing the organic percentage over time. The goal is to achieve a retention time for the parent peak of ~5-15 minutes while ensuring any degradation products are resolved from it.

-

Forced Degradation & Method Refinement: Inject samples from the forced degradation studies (see Section 3.2). The primary endpoint is peak purity . A PDA detector is essential here to assess if the main peak is spectrally homogeneous. If co-elution is observed, the gradient, mobile phase pH, or even the column chemistry must be further optimized until all peaks are baseline-resolved.

Pillar 1: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a SIAM. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products are generated at detectable levels without being so excessive that secondary degradation occurs.[11][17][18]

Protocol: Stress Conditions

-

Acid Hydrolysis: Reflux in 0.1 M HCl at 60-80 °C for several hours.

-

Base Hydrolysis: Reflux in 0.1 M NaOH at 60-80 °C for several hours. The lactam ring in the phthalazinone structure is a potential site for base-catalyzed hydrolysis.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for 24-48 hours.

-

Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20]

After exposure, samples are neutralized (if acidic or basic), diluted, and analyzed by the developed HPLC method.

Caption: Forced Degradation Pathways Investigation.

Table 3: Example Summary of Forced Degradation Results

| Stress Condition | % Assay of Parent | % Total Impurities | Observations / Major Degradants |

| Control | 100.0 | < 0.1 | No degradation |

| 0.1 M HCl / 80°C / 8h | 91.5 | 8.5 | Major degradant at RRT 0.85 |

| 0.1 M NaOH / 60°C / 4h | 88.2 | 11.8 | Major degradant at RRT 0.72 (potential hydrolysis of lactam) |

| 3% H₂O₂ / RT / 24h | 95.1 | 4.9 | Minor degradants observed |

| Dry Heat / 105°C / 48h | 99.5 | 0.5 | Compound is highly stable to thermal stress |

| Photostability / ICH Q1B | 98.7 | 1.3 | Minor degradation; requires light-protective packaging |

Pillar 2: Formal (ICH) Stability Studies

Once the SIAM is developed and validated according to ICH Q2(R1) guidelines[21][22][23], formal stability studies can be initiated.

Protocol: ICH Stability Study Setup

-

Batch Selection: Use at least three primary batches of the drug substance.[14]

-

Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[24]

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests: At each time point, test for appearance, assay, and degradation products using the validated SIAM.

Conclusion and Strategic Implications

This guide has outlined a systematic, industry-standard approach to characterizing the solubility and stability of this compound. By starting with in silico predictions, establishing a definitive pH-solubility profile, and developing a robust, validated stability-indicating method through rigorous forced degradation studies, a drug development team can build a comprehensive data package.

The findings from these studies are not merely data points; they are critical decision-making tools. The low intrinsic solubility predicted and confirmed for this molecule immediately signals that formulation development will need to focus on solubility enhancement techniques (e.g., salt formation, amorphous solid dispersions). The stability profile dictates manufacturing process controls, packaging requirements (e.g., need for light protection or desiccants), and ultimately, the product's shelf-life and storage conditions. Following this logical, evidence-based pathway ensures scientific integrity and regulatory compliance.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ICH Quality Guidelines. International Council for Harmonisation. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology Europe. [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Software for the prediction of physicochemical properties. ResearchGate. [Link]

-

Physicochemical Prediction. CD ComputaBio. [Link]

-

On-line Software. Virtual Computational Chemistry Laboratory. [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO Brasil. [Link]

-

(1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. PubChem. [Link]

Sources

- 1. 127828-88-0|2-(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid (C16H12N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 4. acdlabs.com [acdlabs.com]

- 5. revvitysignals.com [revvitysignals.com]

- 6. On-line Software [vcclab.org]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. ijtsrd.com [ijtsrd.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ikev.org [ikev.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijtrd.com [ijtrd.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. pharmtech.com [pharmtech.com]

- 19. ICH Official web site : ICH [ich.org]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 22. fda.gov [fda.gov]

- 23. fda.gov [fda.gov]

- 24. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

An In-depth Technical Guide to the Derivatives and Analogs of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalazinone Core as a Privileged Scaffold in Medicinal Chemistry

The phthalazinone motif is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This versatile structure serves as a cornerstone for numerous bioactive compounds, leading to the design and development of novel therapeutic agents.[1] Phthalazinone derivatives have been reported to exhibit a wide range of biological effects, including anticancer,[1][2][3][4][5][6] antimicrobial, anti-inflammatory,[7] anticonvulsant, cardiotonic, and vasorelaxant properties.[2][8]

A prime example of a clinically relevant phthalazinone derivative is Azelastine, an antihistamine. Furthermore, compounds like Vatalanib (PTK-787) have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the potential of this scaffold in oncology.[4][9]

This technical guide focuses on the known derivatives and analogs of a specific, highly adaptable member of this class: (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid .[10] We will delve into the synthesis, chemical transformations, and structure-activity relationships (SAR) of compounds derived from this core structure, providing a comprehensive resource for researchers engaged in drug discovery and development. The narrative will emphasize the causality behind synthetic choices and the self-validating nature of the described experimental protocols.

I. Synthesis of the Core Scaffold: 4-Phenylphthalazin-1(2H)-one